molecular formula C10H8O2 B6594303 1H-indene-1-carboxylic acid CAS No. 5020-21-3

1H-indene-1-carboxylic acid

Cat. No.: B6594303
CAS No.: 5020-21-3
M. Wt: 160.17 g/mol
InChI Key: KGWYICAEPBCRBL-UHFFFAOYSA-N
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Description

1H-Indene-1-carboxylic acid is an organic compound with the molecular formula C_10H_8O_2 It is a derivative of indene, a bicyclic hydrocarbon, and features a carboxylic acid functional group attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indene-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 1H-indene using strong oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions. The reaction typically proceeds through the formation of an intermediate, which is then further oxidized to yield the carboxylic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts such as palladium or platinum can facilitate the oxidation of indene under milder conditions, reducing the need for harsh reagents and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1H-Indene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the carboxylic acid to other functional groups, such as aldehydes or ketones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH_4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)

    Reduction: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed:

    Oxidation: Aldehydes, ketones

    Reduction: Alcohols

    Substitution: Halogenated indenes, nitroindenes

Scientific Research Applications

1H-Indene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Derivatives of this compound have shown potential as therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.

    Industry: The compound is utilized in the production of polymers, resins, and other materials with specialized properties.

Comparison with Similar Compounds

1H-Indene-1-carboxylic acid can be compared to other similar compounds, such as:

    1H-Indene-2-carboxylic acid: Differing only in the position of the carboxylic acid group, this compound exhibits distinct chemical reactivity and biological activity.

    Indole-2-carboxylic acid: Featuring an indole ring instead of an indene ring, this compound has unique properties and applications in medicinal chemistry.

    Naphthalene-1-carboxylic acid: With a fused bicyclic ring system similar to indene, this compound is used in the synthesis of dyes and pigments.

Each of these compounds has its own set of characteristics and applications, highlighting the versatility and importance of this compound in various fields of research and industry.

Properties

IUPAC Name

1H-indene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-6,9H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWYICAEPBCRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C=CC2=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901141
Record name NoName_211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58405-99-5, 5020-21-3
Record name 1H-Indene-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058405995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indene-1-carboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62563
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 1H-indene-1-carboxylic acid is C10H8O2, and its molecular weight is 160.17 g/mol.

A: While specific spectroscopic data is limited in the provided research, the presence of the carboxylic acid group (COOH) is confirmed by infrared spectroscopy through the observation of characteristic C=O and O-H stretching vibrations. [, ]

A: Research indicates that this compound exhibits higher thermal stability when mixed with novolak resins compared to polyhydroxystyrene resins. [] This difference in stability is attributed to the interaction between the acid and the respective resin structures.

A: this compound is generated through the photolysis of diazonaphthoquinone (DNQ) compounds in the presence of water. [, , ] This photochemical reaction is crucial in positive photoresist technology.

A: The formation of this compound significantly increases the solubility of the photoresist material in aqueous alkaline developers. [, , ] This solubility difference between exposed (containing the acid) and unexposed regions allows for the creation of patterned structures on substrates.

A: this compound, being more hydrophilic than its precursor DNQ, significantly enhances the dissolution rate of the photoresist in alkaline developers. [, ] This effect contributes to the high contrast and resolution achievable with positive photoresists.

A: In aqueous acidic solutions, the equilibrium constant (K) is approximately 200, favoring 1H-indene-3-carboxylic acid. [] In basic solutions, the equilibrium constant is around 100, still favoring the 3-carboxylic acid isomer.

ANone: this compound derivatives can be synthesized through various methods:

  • Bromination and dehydrobromination: Starting from the corresponding 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, monobromination followed by dehydrobromination using DBU can yield the desired products. []
  • Friedel-Crafts alkylation: Reactions of aromatic derivatives with specific 1,4-dicarbonyl-2,3-ethylenic compounds like 5-hydroxy- or 5-chloro-2,5-dihydro-2-furanones provide another pathway to these compounds. []

A: Synthesizing derivatives allows researchers to explore structure-activity relationships and potentially identify compounds with improved properties for various applications. For instance, novel urea derivatives have been synthesized and evaluated for their anticancer activity. []

ANone: While primarily known for its role in photoresists, derivatives of this compound are being explored for other applications. For example:

  • Anticancer agents: New urea derivatives incorporating the this compound scaffold have shown promising anticancer activity against human neuroblastoma and colon carcinoma cell lines. []
  • Antithrombotic and antiplatelet drugs: Certain derivatives of this compound, particularly those with modifications at the 5-position, are being investigated for their potential as antithrombotic and antiplatelet agents. []

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